1-(5-Methylpyridin-2-YL)piperidin-4-OL
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Overview
Description
1-(5-Methylpyridin-2-YL)piperidin-4-OL is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a piperidine ring substituted with a 5-methylpyridin-2-yl group and a hydroxyl group at the 4-position. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 5-methyl-2-pyridinecarboxaldehyde with piperidine followed by reduction and cyclization can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(5-Methylpyridin-2-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the pyridine moiety.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methylpyridin-2-YL)piperidin-4-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. The piperidine ring and the pyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(5-Methylpyridin-2-YL)piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1-(5-Methylpyrazin-2-yl)piperidin-4-ol: Contains a pyrazine ring, offering different electronic properties.
2-Amino-4-(1-piperidine)pyridine derivatives: Used as kinase inhibitors, showcasing different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQHLVDKECTGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671451 |
Source
|
Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158181-84-1 |
Source
|
Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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